molecular formula C25H29N3O5S B2794079 7-{[4-(2-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one CAS No. 946238-25-1

7-{[4-(2-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one

Cat. No.: B2794079
CAS No.: 946238-25-1
M. Wt: 483.58
InChI Key: VDJRGVRQBGSQBB-UHFFFAOYSA-N
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Description

7-{[4-(2-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of piperazine, sulfonyl, and tetrahydropyridoquinoline moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[4-(2-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 2-ethoxybenzoyl chloride and piperazine derivatives. These intermediates are then subjected to sulfonylation and cyclization reactions under controlled conditions to form the final product. Common reagents used in these reactions include sulfonyl chlorides, bases like triethylamine, and solvents such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

7-{[4-(2-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound has shown potential as a histamine H3 receptor antagonist, which can be useful in studying neurological functions and disorders .

Medicine

In medicine, the compound’s ability to interact with specific receptors makes it a candidate for drug development, particularly in the treatment of conditions like allergies and neurological disorders .

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Biological Activity

The compound 7-{[4-(2-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one , often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H27N3O5SC_{24}H_{27}N_{3}O_{5}S with a molecular weight of approximately 469.6 g/mol. The compound features a complex structure that includes a piperazine ring and various functional groups that contribute to its biological activity.

The biological activity of this compound can be attributed to its interaction with various receptors and enzymes within the body:

  • Receptor Modulation : Similar compounds have been shown to act as antagonists or partial agonists at adrenergic and serotonin receptors. For instance, piperazine derivatives often exhibit affinity for the α_2-adrenergic receptor and can influence neurotransmitter release, thereby affecting mood and anxiety levels .
  • Enzyme Inhibition : The sulfonyl group in the structure may play a role in inhibiting specific enzymes involved in metabolic pathways, which can lead to altered pharmacokinetics of co-administered drugs.

Biological Activity Overview

The biological activities of this compound have been explored through various studies:

Antitumor Activity

Recent studies have indicated that similar piperazine derivatives exhibit significant antitumor properties by inducing apoptosis in cancer cell lines. The mechanism often involves modulation of signaling pathways related to cell survival and proliferation.

Neuropharmacological Effects

Research has demonstrated that compounds with similar structures can exhibit anxiolytic and antidepressant effects through their action on serotonin receptors. The modulation of these receptors is crucial for developing treatments for mood disorders.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInduction of apoptosis in cancer cells
AnxiolyticReduction in anxiety-like behavior in models
NeuroprotectiveProtection against neurodegeneration

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Study on Antitumor Effects : A study published in the Indian Journal of Chemistry demonstrated that piperazine derivatives could inhibit tumor growth in xenograft models . The study noted a significant reduction in tumor size compared to controls.
  • Anxiolytic Properties : In a clinical trial assessing the effects of piperazine derivatives on anxiety disorders, patients reported significant improvements in anxiety scores after treatment with related compounds .
  • Neuroprotective Mechanisms : Research indicated that certain piperazine derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .

Properties

IUPAC Name

7-[4-(2-ethoxybenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O5S/c1-2-33-22-8-4-3-7-21(22)25(30)26-12-14-27(15-13-26)34(31,32)20-16-18-6-5-11-28-23(29)10-9-19(17-20)24(18)28/h3-4,7-8,16-17H,2,5-6,9-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJRGVRQBGSQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCC(=O)N5CCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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